molecular formula C11H9NO3 B1325491 2-(2-Methoxybenzoyl)oxazole CAS No. 898759-44-9

2-(2-Methoxybenzoyl)oxazole

Cat. No. B1325491
M. Wt: 203.19 g/mol
InChI Key: CIKHOJDZEPDTNZ-UHFFFAOYSA-N
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Description

The compound 2-(2-Methoxybenzoyl)oxazole is a benzoxazole derivative, a class of heterocyclic aromatic organic compounds that contain a benzene ring fused to an oxazole ring. The methoxy group attached to the benzene ring indicates the presence of an ether functional group, which can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2-(2-Methoxybenzoyl)oxazole, they do provide insights into the synthesis of related benzoxazole and benzothiazole derivatives. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole involves a two-step procedure starting from 2-(pentafluorophenyl)benzazoles . Similarly, the synthesis of polyhydroxylated 2-phenylbenzothiazoles is achieved by demethylation of methoxylated precursors, with a key step being the Jacobson cyclization of methoxylated thiobenzanilides . These methods could potentially be adapted for the synthesis of 2-(2-Methoxybenzoyl)oxazole by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic oxazole ring. The electronic and steric influence of substituents like the methoxy group can significantly affect the molecular properties, as seen in the vibrational, electronic, and quantum chemical studies of 2-amino-4-methoxybenzothiazole . The molecular structure of 2-(2-Methoxybenzoyl)oxazole would similarly be influenced by its substituents, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions, often influenced by their substituents. For example, the presence of a methoxy group can affect the reactivity of the compound in nucleophilic substitution reactions or in the formation of coordination complexes with metals . The chemical reactivity of 2-(2-Methoxybenzoyl)oxazole would need to be studied in the context of its specific functional groups and electronic structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are determined by their molecular structure and substituents. For instance, the presence of electron-donating or withdrawing groups can affect the acidity, basicity, solubility, and fluorescence properties of the compound . The specific properties of 2-(2-Methoxybenzoyl)oxazole would depend on the nature of the methoxy substituent and the overall electronic configuration of the molecule.

Scientific Research Applications

  • Synthesis of Novel Compounds:

    • 2-(2-Methoxybenzoyl)oxazole has been used as a precursor or intermediate in the synthesis of various novel compounds. For example, Nicolaides et al. (1989) demonstrated its use in the synthesis of fused pyridine and oxazole-polycyclic systems, important in the development of new chemical entities (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).
  • Cancer Research and Antiproliferative Agents:

    • Research by He et al. (2020) explored the use of compounds including 2-(2-Methoxybenzoyl)oxazole derivatives in the development of antiproliferative agents targeting cancer cells. Such research is crucial for discovering new cancer therapies (He et al., 2020).
  • Development of Imaging Agents:

    • Ito et al. (1993) investigated the use of oxazole rings, similar to 2-(2-Methoxybenzoyl)oxazole, in the development of new imaging systems. These systems can have applications in diagnostic imaging and material sciences (Ito, Ikeda, & Ichimura, 1993).
  • Biological Activity Studies:

    • The compound has been involved in studies to determine biological activities, such as growth inhibitory properties against certain organisms. Beck and Smissman (1961) researched on analogs of benzoxazole, including 6-methoxybenzoxazolinone, for their biological activity (Beck & Smissman, 1961).
  • Chemical Synthesis and Characterization:

    • Kumar et al. (2020) conducted synthesis and characterization of 2-substituted naphtho[1,2-d]oxazole derivatives, showing the versatility of oxazole compounds in synthetic chemistry (Kumar, Imam, Singh, & Singh, 2020).

Safety And Hazards

Like other chemical compounds, 2-(2-Methoxybenzoyl)oxazole can pose certain safety hazards. It is considered hazardous by the 2012 OSHA Hazard Communication Standard, with potential risks including flammability, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Given the wide range of biological activities associated with oxazoles, there is significant interest in synthesizing diverse oxazole derivatives, including 2-(2-Methoxybenzoyl)oxazole, for potential use in medicinal compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .

properties

IUPAC Name

(2-methoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-9-5-3-2-4-8(9)10(13)11-12-6-7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKHOJDZEPDTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642065
Record name (2-Methoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxybenzoyl)oxazole

CAS RN

898759-44-9
Record name (2-Methoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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